Fursultiamin

Übersicht

Beschreibung

It was synthesized in Japan in the 1960s to develop forms of thiamine with improved lipophilicity for treating vitamin B1 deficiency, such as beriberi . Fursultiamine is used as a medication and vitamin to treat thiamine deficiency and has been commercialized in various countries, including Japan, Spain, Austria, Germany, and the United States .

Wissenschaftliche Forschungsanwendungen

Fursultiamine has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat thiamine deficiency and has been suggested for several non-deficiency disorders . Research has shown that fursultiamine can prevent drug-induced ototoxicity by reducing the accumulation of reactive oxygen species in the cochlea . It also alleviates choroidal neovascularization by suppressing inflammation and metabolic reprogramming . Additionally, fursultiamine has been studied for its potential to prevent lung cancer growth and spread due to its potent anti-oxidative and anti-inflammatory actions .

Safety and Hazards

Zukünftige Richtungen

Fursultiamine has shown potential in preventing drug-induced ototoxicity by reducing the accumulation of reactive oxygen species in mouse cochlea . This suggests that Fursultiamine could act as an antioxidant and anti-apoptotic agent against mitochondrial oxidative stress in cochlear hair cells . This is a promising direction for future research and application of Fursultiamine.

Wirkmechanismus

Fursultiamine exerts its effects by enhancing the bioavailability of thiamine in the body. It is a lipophilic derivative of thiamine, which allows it to cross cell membranes more efficiently than water-soluble thiamine. Once inside the cells, fursultiamine is converted to thiamine, which then participates in various biochemical pathways, including the Krebs cycle and the pentose phosphate pathway . These pathways are crucial for energy production and the synthesis of nucleotides and amino acids. Fursultiamine also exhibits antioxidant properties, reducing oxidative stress and preventing cellular damage .

Biochemische Analyse

Biochemical Properties

Fursultiamine plays a significant role in biochemical reactions. It is a disulfide derivative of thiamine, and chemically similar to allithiamine . As a derivative of vitamin B1, it participates in the metabolism of carbohydrates and amino acids

Cellular Effects

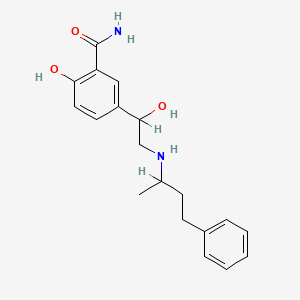

Fursultiamine has been shown to have significant effects on various types of cells and cellular processes. For instance, in a study on choroidal neovascularization, fursultiamine significantly decreased vascular leakage and lesion size, as well as the numbers of both choroidal and retinal inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α . It influences cell function by modulating the inflammatory response and metabolic reprogramming .

Dosage Effects in Animal Models

In a study on rabbit experimental osteoarthritis, a combined treatment with glucosamine hydrochloride, chondroitin sulfate, and fursultiamine showed a significant reduction in the severity of macroscopic and histologic lesions compared with placebo-treated rabbits

Metabolic Pathways

Fursultiamine is involved in the metabolism of carbohydrates and amino acids due to its role as a vitamin B1 derivative

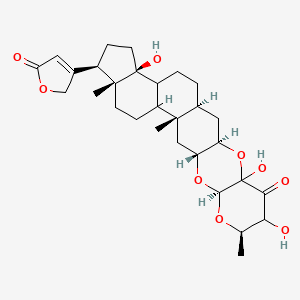

Vorbereitungsmethoden

Fursultiamine is synthesized from allithiamine, a naturally occurring thiamine derivative. The synthetic route involves the reaction of thiamine with tetrahydrofurfuryl disulfide under specific conditions to form fursultiamine . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Fursultiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fursultiamine can lead to the formation of disulfide bonds, while reduction can break these bonds to form thiol groups .

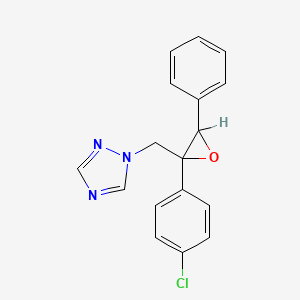

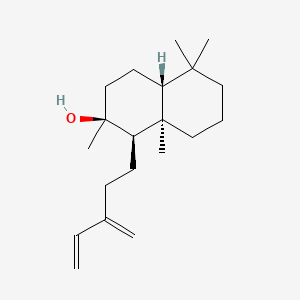

Vergleich Mit ähnlichen Verbindungen

Fursultiamine is unique among thiamine derivatives due to its improved lipophilicity and bioavailability. Similar compounds include benfotiamine (S-benzoylthiamine O-monophosphate) and allithiamine. Benfotiamine is another lipophilic thiamine derivative that has been associated with significant improvements in bioavailability compared to water-soluble thiamine . Allithiamine, the precursor to fursultiamine, is a naturally occurring thiamine derivative with similar properties but lower bioavailability . The uniqueness of fursultiamine lies in its ability to cross cell membranes more efficiently, making it a more effective treatment for thiamine deficiency and other related conditions.

Eigenschaften

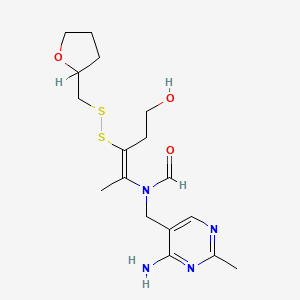

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLXCMOFVBXEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023084 | |

| Record name | Fursultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

804-30-8 | |

| Record name | Fursultiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fursultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

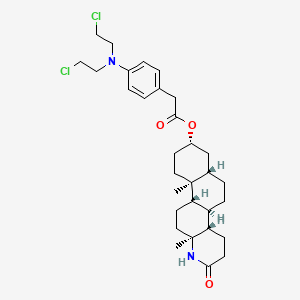

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

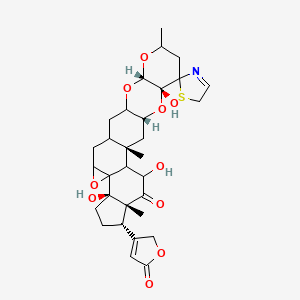

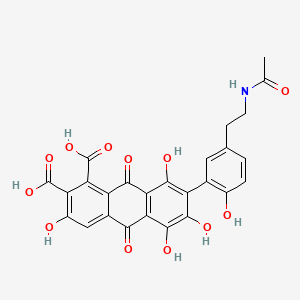

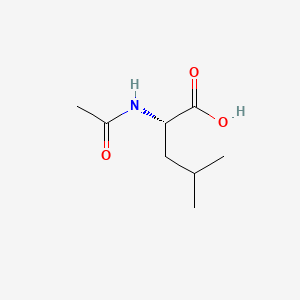

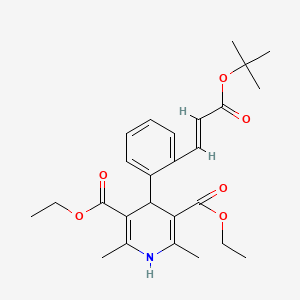

Feasible Synthetic Routes

Q & A

A1: Fursultiamine directly interferes with hepcidin binding to its receptor, ferroportin, by blocking the ferroportin C326 thiol residue essential for hepcidin binding [, ].

A2: By blocking hepcidin binding, fursultiamine prevents hepcidin-induced ferroportin ubiquitination, endocytosis, and degradation. This allows for continuous cellular iron export despite the presence of hepcidin [, ].

A3: Yes, fursultiamine has been shown to enhance mitochondrial respiration in retinal pigment epithelium (RPE) cells treated with lipopolysaccharide (LPS) []. It also attenuates hypoxia-induced aberrations in RPE cells, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase [].

A4: Fursultiamine has been shown to attenuate hypoxia-induced VEGF secretion and mitochondrial fission in primary human RPE cells. This suggests a potential role in regulating angiogenesis [].

ANone: The molecular formula of fursultiamine is C17H26N4O6S2, and its molecular weight is 430.55 g/mol.

A6: While specific spectroscopic data wasn't detailed in the provided abstracts, a study used chemiluminescence properties for fursultiamine detection []. This suggests potential applications of spectroscopic techniques for its characterization.

A7: Fursultiamine's stability in liquid formulations can be improved by adding gallic acid, its salt, or its ester. This suggests potential challenges with its stability in standard liquid formulations [].

ANone: Based on the provided abstracts, fursultiamine does not exhibit direct catalytic properties. Its primary mechanism of action revolves around inhibiting the hepcidin-ferroportin interaction and modulating cellular processes.

A9: Yes, molecular docking studies have investigated the interaction of fursultiamine with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the viral 3CL protease [, ]. These studies suggest that fursultiamine could potentially inhibit viral entry and replication.

A10: While both fursultiamine and benfotiamine are lipid-soluble thiamine derivatives, they exhibit different mechanisms of action and pharmacological profiles []. For instance, benfotiamine, but not fursultiamine, significantly elevated the phosphorylation level of glycogen synthase kinase-3α and -3β, and reduced their enzymatic activities in the amyloid precursor protein/presenilin-1 transgenic brain []. Thiamine itself and another derivative, benfotiamine, did not show the same hepcidin antagonism as fursultiamine [].

A11: The need to enhance stability in liquid formulations by adding gallic acid or its derivatives suggests potential challenges in achieving optimal stability [].

A14: While not explicitly stated in the abstracts, the observation of fursultiamine's effects on brain tissue in a study focusing on Alzheimer's disease [] implies it can cross the blood-brain barrier.

A15: Despite its in vitro potency, fursultiamine's rapid conversion to inactive metabolites in vivo might limit its ability to consistently antagonize hepcidin's effects on serum iron levels [, ]. This highlights the need for further research to optimize its pharmacokinetic properties.

A17: Studies have utilized several animal models to explore the effects of fursultiamine, including: * Laser-induced choroidal neovascularization mouse model [] * Athymic nude mice xenograft models for lung cancer [] and colon cancer []. * Mouse cochlear explant culture system [] * Amyloid precursor protein/presenilin-1 transgenic mice (Alzheimer's disease model) [] * Yellow catfish (Pelteobagrus fulvidraco) for Aeromonas veronii-induced ascites disease []

A18: In a laser-induced CNV mouse model, fursultiamine significantly decreased vascular leakage, lesion size, and the number of both choroidal and retinal inflammatory cytokines []. This suggests potential therapeutic benefits for neovascular age-related macular degeneration.

A19: Fursultiamine pretreatment in mice reduced cisplatin and kanamycin-induced damage to both inner and outer hair cells in the cochlea []. This suggests a potential protective effect against drug-induced hearing loss.

A20: Chronic benfotiamine treatment enhanced spatial memory in amyloid precursor protein/presenilin-1 transgenic mice []. Additionally, it reduced amyloid plaque numbers and phosphorylated tau levels in the brains of these mice []. These findings highlight fursultiamine's potential therapeutic benefits for Alzheimer's disease.

A21: While the provided abstracts don't directly mention resistance development to fursultiamine, a study targeting HlyU in Vibrio vulnificus found that FTH treatment did not induce antivirulence resistance []. This suggests that fursultiamine might be less prone to resistance development compared to traditional antibiotics.

A22: While generally considered safe, one case study reported a patient experiencing severe edema and weight gain potentially linked to marginal thiamine deficiency, which was successfully treated with fursultiamine []. This case highlights the importance of monitoring patients for potential adverse effects.

A25: A highly sensitive chemiluminescence method based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles has been developed for fursultiamine quantification []. Additionally, HPLC methods have been used to determine fursultiamine hydrochloride in pharmaceutical preparations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)